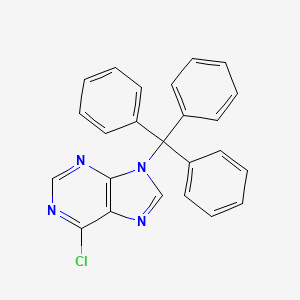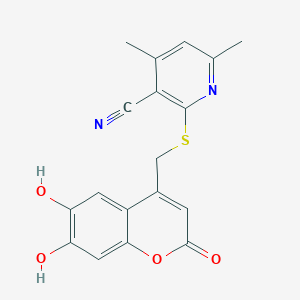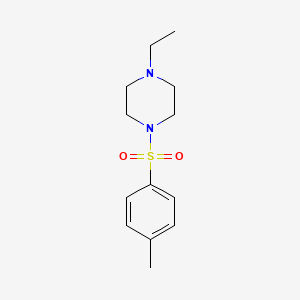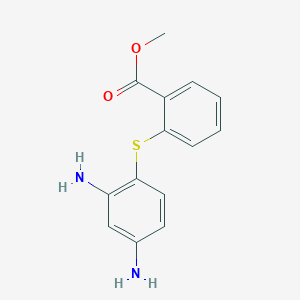
6-Chloro-9-trityl-9h-purine
Overview
Description
Synthesis Analysis
The synthesis of 6-Chloro-9-trityl-9H-purine involves a three-step procedure. First, starting from 2,6-dichloropurine, subsequent reactions lead to the formation of the desired compound. Microwave irradiation is employed in a pivotal step during the synthesis process .
Molecular Structure Analysis
The molecular formula of this compound is C~10~H~11~ClN~4~O~4~ , with an average mass of approximately 286.67 Da. The compound consists of a purine core modified by the trityl group and the chlorine atom. The trityl group is a bulky aromatic moiety, while the chlorine atom provides additional chemical reactivity .
Chemical Reactions Analysis
The compound’s chemical reactivity is crucial for understanding its behavior. Notably, this compound can participate in various reactions, including nucleophilic substitutions, condensations, and transformations. For instance, it can undergo alkylation reactions to introduce alkyl groups at specific positions. Additionally, it may react with other functional groups to form derivatives with altered properties .
Scientific Research Applications
Antiviral Activity
6-Chloro-9-trityl-9h-purine derivatives have been studied for their potential antiviral properties. For instance, compounds synthesized from this compound showed significant activity against rhinovirus serotypes, demonstrating potential as antiviral agents for rhinovirus infections (Kelley, Linn, & Selway, 1989). Moreover, another study presented derivatives of this compound that exhibited in vitro activity against various rhinovirus serotypes, suggesting a new class of antiviral agents (Kelley, Linn, Krochmal, & Selway, 1988).
Antimycobacterial Activity
Studies have explored the antimycobacterial activity of this compound compounds. One study found that certain derivatives were effective against Mycobacterium tuberculosis, with some compounds exhibiting low cytotoxicity and activity against drug-resistant strains (Gundersen, Nissen‐meyer, & Spilsberg, 2002). Another study highlighted the high antimycobacterial activity of specific 9-benzylpurines, particularly those with a chlorine atom in the 2-position of the purine, showing potential as antituberculosis drugs (Bakkestuen, Gundersen, & Utenova, 2005).
Synthesis and Applications in Organic Chemistry
This compound has been used in various synthetic procedures in organic chemistry. For instance, its derivatives were employed in regioselective Sonogashira cross-coupling reactions, showcasing its utility in the synthesis of complex organic compounds (Ibrahim, Chevot, & Legraverend, 2011). Additionally, its role in the synthesis of nucleoside analogs highlights its importance in creating biologically active compounds (Szarek, Vyas, & Achmatowicz, 1975).
properties
IUPAC Name |
6-chloro-9-tritylpurine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN4/c25-22-21-23(27-16-26-22)29(17-28-21)24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZPGFFRISFTTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC5=C4N=CN=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801282122 | |
| Record name | 6-Chloro-9-(triphenylmethyl)-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801282122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1008361-76-9 | |
| Record name | 6-Chloro-9-(triphenylmethyl)-9H-purine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1008361-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-9-(triphenylmethyl)-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801282122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1-Ethylindol-3-yl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B3197945.png)

amine](/img/structure/B3197957.png)

![2-(2,5-dimethylphenoxy)-N-(4-(2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)acetamide](/img/structure/B3197972.png)
![N-[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-6-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B3197977.png)
![N-[(pyridin-2-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B3197990.png)


![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3198010.png)

![5-[4-(Propan-2-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B3198031.png)

